molecular formula C10H6FNO4S B11955558 5-nitronaphthalene-1-sulfonyl Fluoride CAS No. 108045-25-6

5-nitronaphthalene-1-sulfonyl Fluoride

Cat. No.: B11955558
CAS No.: 108045-25-6
M. Wt: 255.22 g/mol
InChI Key: YXFCEYJBLGYFQO-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-1-sulfonyl Fluoride is a chemical reagent of significant interest in chemical biology and antimicrobial research. This compound integrates a sulfonyl fluoride (SuFEx) warhead with a nitro-aromatic system, a pharmacophore pattern demonstrated to have potent, broad-spectrum antibacterial activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii . The potential mechanism of action for compounds of this class involves enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the generation of cytotoxic intermediates that cause cell death . The sulfonyl fluoride moiety is a privileged warhead in covalent inhibitor design due to its unique balance of stability in aqueous environments and selective reactivity with nucleophilic amino acid residues in protein binding sites, such as tyrosine, lysine, serine, and histidine . This makes this compound a valuable building block for developing irreversible chemical probes and fragment-based drug discovery platforms, enabling the study of protein function and the identification of novel therapeutic leads . Researchers can leverage this reagent to create targeted covalent modifiers or to explore new antibiotic scaffolds. This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

CAS No.

108045-25-6

Molecular Formula

C10H6FNO4S

Molecular Weight

255.22 g/mol

IUPAC Name

5-nitronaphthalene-1-sulfonyl fluoride

InChI

InChI=1S/C10H6FNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H

InChI Key

YXFCEYJBLGYFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)F)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitronaphthalene-1-Sulfonyl Chloride

The precursor to the fluoride derivative, 5-nitronaphthalene-1-sulfonyl chloride, is synthesized via nitration and sulfonylation. Naphthalene undergoes sulfonation at the 1-position using concentrated sulfuric acid at 160°C, yielding naphthalene-1-sulfonic acid. Subsequent nitration with a nitric acid-sulfuric acid mixture at 0–5°C introduces the nitro group at the 5-position, guided by the meta-directing effect of the sulfonic acid group. The intermediate 5-nitronaphthalene-1-sulfonic acid is then treated with phosphorus pentachloride (PCl₅) in dichloroethane at reflux, converting the sulfonic acid to the sulfonyl chloride.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
SulfonationH₂SO₄, 160°C, 6 hr85–90
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr70–75
ChlorinationPCl₅, DCE, reflux, 4 hr65–70

Fluorination with Potassium Fluoride

The sulfonyl chloride intermediate is fluorinated using potassium fluoride (KF) in a polar aprotic solvent. In a typical procedure, 5-nitronaphthalene-1-sulfonyl chloride is reacted with anhydrous KF in dimethylformamide (DMF) at 120°C for 12 hours. The reaction proceeds via nucleophilic substitution (Sₙ2), where fluoride displaces chloride. Phase-transfer catalysts like 18-crown-6 ether improve yields by enhancing KF solubility.

Optimized Fluorination Parameters:

ParameterValueImpact on Yield
SolventDMFMaximizes ion dissociation
Temperature120°CBalances rate and decomposition
Catalyst18-crown-6 ether (10 mol%)+15–20% yield
Reaction Time12 hrEnsures completion

This method typically achieves 60–65% isolated yield after column chromatography. Challenges include competing hydrolysis of the sulfonyl chloride and residual chloride contamination.

Electrochemical Fluorination Approaches

Electrochemical methods offer a reagent-free alternative for converting sulfonyl chlorides to fluorides, leveraging in situ fluoride generation and oxidation.

Direct Electrochemical Conversion

A biphasic electrochemical system using graphite and stainless steel electrodes enables direct fluorination of 5-nitronaphthalene-1-sulfonyl chloride. The substrate is dissolved in acetonitrile, while aqueous KF (1 M) serves as the fluoride source. At a constant current of 18 mA, the chloride undergoes anodic oxidation, forming a sulfonyl radical intermediate that reacts with fluoride ions.

Electrochemical Cell Configuration:

ComponentSpecificationRole
AnodeGraphite felt (15 mm × 15 mm)Oxidation site
CathodePlatinum plate (15 mm × 15 mm)Reduction site
ElectrolyteKF in H₂O/CH₃CN (1:4 v/v)Ion conduction

This method achieves 70–75% yield within 2 hours, avoiding stoichiometric oxidants. Side reactions are minimized by the rapid electron transfer, which suppresses hydrolysis.

Et₃N·3HF-Mediated Electrochemical Synthesis

Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) serves as both electrolyte and fluorinating agent in an undivided cell. The sulfonyl chloride is dissolved in dichloroethane with Et₃N·3HF and subjected to a constant current of 18 mA for 1.5 hours. The HF₂⁻ ion generated at the anode facilitates fluoride substitution, while Et₃N stabilizes the intermediate sulfonium species.

Advantages Over Classical Methods:

  • No external fluoride source required.

  • Yields improve to 80–85% due to suppressed side reactions.

  • Scalable to gram quantities using flow reactors.

Alternative Fluorination Strategies

Tetrabutylammonium Fluoride (TBAF) in Aprotic Media

TBAF in tetrahydrofuran (THF) at 25°C rapidly converts sulfonyl chlorides to fluorides within 1 hour. While efficient (90–95% conversion), the high cost of TBAF limits industrial applicability.

High-Temperature Reactions with SbF₃

Antimony trifluoride (SbF₃) in chlorobenzene at 180°C facilitates halogen exchange via a Lewis acid-mediated mechanism. This method requires stringent anhydrous conditions but achieves 75–80% yield.

Comparative Performance of Fluorination Agents:

AgentSolventTemp (°C)Time (hr)Yield (%)
KFDMF1201260–65
Et₃N·3HFDCE251.580–85
TBAFTHF25190–95
SbF₃Chlorobenzene180375–80

Mechanistic Insights and Challenges

Nitro Group Effects

The electron-withdrawing nitro group at the 5-position deactivates the naphthalene ring, slowing electrophilic substitution during sulfonation and nitration. However, it enhances the electrophilicity of the sulfonyl chloride, accelerating fluorination.

Competing Hydrolysis

Sulfonyl chlorides are prone to hydrolysis, especially under aqueous electrochemical conditions . Anhydrous solvents and rapid reaction times mitigate this issue.

Chemical Reactions Analysis

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Reactions
5-Nitronaphthalene-1-sulfonyl fluoride serves as an electrophile in nucleophilic substitution reactions. Its sulfonyl fluoride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters . This property is exploited in synthesizing complex organic molecules.

2. Synthesis of Functionalized Compounds
The compound can be utilized in the synthesis of β-arylethenesulfonyl fluorides through olefination reactions. This method allows for the introduction of functional groups into aromatic systems, enhancing the diversity of synthetic pathways available to chemists .

Applications in Medicinal Chemistry

1. Protease Inhibition
Sulfonyl fluorides, including this compound, have been identified as effective protease inhibitors due to their ability to covalently modify serine residues in active sites. This mechanism has implications for drug design, particularly in targeting enzymes involved in disease processes .

2. Target Identification and Validation
In chemical biology, sulfonyl fluorides are employed as reactive probes for identifying and validating protein targets. They can selectively label proteins based on their reactivity with specific amino acid residues, facilitating studies on protein function and interactions .

Case Study 1: Inhibition of Transthyretin Amyloid Formation

A study demonstrated that certain sulfonyl fluorides could covalently stabilize transthyretin (TTR), preventing its aggregation into amyloid fibrils linked to polyneuropathy. The kinetic stability conferred by these compounds was significantly higher than that observed with traditional inhibitors .

Case Study 2: Antibacterial Activity

Research indicated that sulfonyl fluorides could exhibit antibacterial properties by targeting Gram-negative bacteria through direct interaction with proteins essential for bacterial survival. The mechanism involves irreversible modification of key residues within these proteins .

Data Tables

Application Area Description References
Organic SynthesisElectrophilic reactions with nucleophiles to form sulfonamides ,
Medicinal ChemistryInhibition of proteases via covalent modification of serine residues ,
Chemical BiologyUse as reactive probes for target identification and validation
Antibacterial ActivityKilling Gram-negative bacteria through protein modification

Mechanism of Action

The mechanism of action of 5-nitronaphthalene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in SuFEx click chemistry, where the compound forms stable sulfur (VI) linkages with various nucleophiles . The nitro group on the naphthalene ring can also participate in electron-withdrawing effects, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-nitronaphthalene-1-sulfonyl fluoride with structurally related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 5-NO₂, 1-SO₂F Sulfonyl fluoride 255.23 SuFEx reactions, stable intermediate
Naphthalene-1-sulfonyl fluoride 1-SO₂F Sulfonyl fluoride 210.225 Melting point: 51–56°C; flash point >230°F
5-(Dimethylamino)naphthalene-1-sulfonyl chloride 5-N(CH₃)₂, 1-SO₂Cl Sulfonyl chloride 296.76 Fluorescent probes (e.g., dansyl derivatives)
5-Azidonaphthalene-1-sulfonyl chloride 5-N₃, 1-SO₂Cl Sulfonyl chloride 283.70 Click chemistry (azide-alkyne cycloaddition)
5-Bromonaphthalene-1-sulfonyl chloride 5-Br, 1-SO₂Cl Sulfonyl chloride 337.58 Nucleophilic substitution reactions
1-Nitronaphthalene 1-NO₂ Nitro 173.17 Intermediate in dyes/explosives
5-Nitronaphthalene-1-sulfonyl chloride 5-NO₂, 1-SO₂Cl Sulfonyl chloride 271.68 Reactive intermediate in organic synthesis

Key Observations:

Functional Group Reactivity: Sulfonyl Fluoride vs. Chloride: Sulfonyl fluorides (e.g., this compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides, which are prone to hydrolysis and require careful handling . This stability makes fluorides ideal for SuFEx click reactions, where controlled bond formation is critical.

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 5-(dimethylamino)naphthalene-1-sulfonyl chloride (electron-donating dimethylamino group) exhibit strong fluorescence, whereas nitro-substituted derivatives lack this property due to quenching effects . Positional Isomerism: 1-Nitronaphthalene (nitro at position 1) is a precursor in industrial processes, but 5-nitronaphthalene derivatives are more sterically accessible for reactions at the sulfonyl group .

Applications :

  • SuFEx Chemistry : The sulfonyl fluoride group in this compound enables selective bond formation with silyl ethers or amines under mild conditions, contrasting with sulfonyl chlorides, which require harsher conditions .
  • Safety Profile : Sulfonyl fluorides generally pose lower acute toxicity risks compared to sulfonyl chlorides or bromides, which release corrosive byproducts (e.g., HCl, HBr) .

Biological Activity

5-Nitronaphthalene-1-sulfonyl fluoride (NSF) is a compound of increasing interest due to its significant biological activity, particularly in the context of antimicrobial properties. This article explores the biological mechanisms, efficacy against various pathogens, and potential applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 5-position of the naphthalene ring and a sulfonyl fluoride functional group. This specific arrangement is crucial for its biological activity, particularly its antibacterial properties. The sulfonyl fluoride moiety acts as an electrophile, which is essential for its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing nitro groups in the ortho position relative to sulfonyl fluorides exhibit remarkable antibacterial activity. For instance, studies have shown that this compound demonstrates potent activity against various strains of Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as metronidazole and ornidazole .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

  • Electrophilic Attack : The sulfonyl fluoride can react with essential cellular proteins, leading to the formation of reactive intermediates that disrupt bacterial function.
  • Nitroreductase Activation : The nitro group is reduced by bacterial nitroreductases to form toxic intermediates that further damage cellular components .

Efficacy Against Resistant Strains

A study conducted on drug-resistant E. coli strains revealed that this compound retains efficacy even in the presence of common resistance mechanisms. This makes it a promising candidate for further development as an antibiotic .

Comparative Activity Table

The following table summarizes the antibacterial activity of this compound against various bacterial strains compared to other antibiotics:

Bacterial StrainMIC (μg/mL)Nitrofurantoin (μg/mL)Colistin (μg/mL)
E. coli KAN-RES0.660.370.5
E. coli AMP-RES10.66.0RES
A. baumannii 605 A21>954.0
P. aeruginosa SFGH 42784>95ND

This table illustrates that this compound exhibits comparable or superior activity against resistant strains compared to traditional antibiotics .

Toxicity and Selectivity

While the antibacterial activity is promising, it is essential to consider the toxicity profile of this compound. In vitro studies on mammalian cell lines indicate an IC50 value of approximately 290 μM, suggesting a moderate level of cytotoxicity . The selectivity index indicates that further modifications may be required to enhance therapeutic efficacy while minimizing toxic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitronaphthalene-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonation of naphthalene derivatives followed by nitration and fluorination. Key steps include optimizing reaction temperature (e.g., 0–5°C for sulfonation to minimize side reactions) and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄). Purification often involves recrystallization or column chromatography using non-polar solvents like hexane/ethyl acetate mixtures .
  • Data Validation : Monitor reaction progress via TLC or HPLC, and confirm structural integrity using ¹⁹F NMR (δ ~50–60 ppm for sulfonyl fluoride groups) and IR spectroscopy (S=O stretching at ~1350–1200 cm⁻¹) .

Q. How can researchers safely handle and store this compound given its reactivity and potential hazards?

  • Safety Protocols : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use fume hoods for handling due to potential release of HF upon decomposition. Conduct regular air monitoring using fluoride-specific electrodes or ion chromatography .
  • Emergency Measures : Neutralize spills with calcium carbonate or specialized fluoride-binding agents .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • MS (ESI-TOF) : Confirm molecular ion peaks ([M-H]⁻ expected at m/z ~279).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and sulfonyl-linked carbons (δ ~120–130 ppm).
  • XRD : Resolve crystal packing for polymorph identification, if applicable .

Advanced Research Questions

Q. How do electronic and steric effects of the nitro and sulfonyl fluoride groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights : The nitro group at position 5 acts as a strong electron-withdrawing group, enhancing the electrophilicity of the sulfonyl fluoride moiety. Steric hindrance from the naphthalene ring slows reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using stopped-flow techniques can quantify activation parameters .
  • Case Study : Compare reactivity with analogous compounds (e.g., 5-aminonaphthalene-1-sulfonyl fluoride) to isolate electronic vs. steric contributions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Reconciliation :

  • Assay Variability : Standardize cell-based assays (e.g., ATP quantification vs. fluorescence-based viability) to minimize protocol-dependent discrepancies .
  • Structural Confounders : Verify derivative purity (>98% via HPLC) and confirm substituent positions using NOESY or COSY NMR .
    • Meta-Analysis : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and reproducibility .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or proteases)?

  • In Silico Workflow :

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3LCS for sulfonamide-binding proteases) to map binding affinities.
  • MD Simulations : Analyze stability of sulfonyl fluoride-enzyme adducts over 100-ns trajectories .
    • Validation : Cross-reference predictions with SPR (surface plasmon resonance) binding constants (KD values) .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecotoxicity assessments?

  • Degradation Studies :

  • Hydrolysis : Monitor fluoride release in aqueous buffers (pH 2–12) via ion-selective electrodes. Half-life <24 hours at pH 7 .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and identify nitro-group reduction products via LC-MS .
    • Toxicity Profiling : Use zebrafish embryo assays (FET test) to evaluate LC₅₀ values and teratogenicity .

Methodological Guidelines

  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., Coursera’s 3.5 Contradiction Criteria) to reconcile conflicting solubility or stability data .
  • Data Reproducibility : Adopt NIH RePORTER standards for documenting synthetic protocols and analytical conditions .

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